molecular formula C19H24N4O2S B2806101 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea CAS No. 941975-09-3

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2806101
CAS No.: 941975-09-3
M. Wt: 372.49
InChI Key: CMFQBLPOGIQWRB-UHFFFAOYSA-N
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Description

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an azepane ring, a thiazole ring, and a urea moiety

Preparation Methods

The synthesis of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor.

    Urea Formation: The final step involves the reaction of the thiazole-azepane intermediate with an isocyanate derivative to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or azepane rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:

    1-(5-(Piperidine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea: This compound features a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.

    1-(5-(Morpholine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-7-9-15(10-8-13)21-18(25)22-19-20-14(2)16(26-19)17(24)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFQBLPOGIQWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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